molecular formula C11H13NO4 B3849524 2-(4-Methylanilino)butanedioic acid

2-(4-Methylanilino)butanedioic acid

Cat. No.: B3849524
M. Wt: 223.22 g/mol
InChI Key: YGDMMGDUHBFELF-UHFFFAOYSA-N
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Description

The compound 2-(4-methylanilino)butanedioic acid is a derivative of butanedioic acid (succinic acid) featuring a 4-methylanilino substituent at the second carbon position. Synthesized via reactions between p-toluidine and anhydrides (e.g., maleic anhydride), such derivatives exhibit high yields (94.23±0.69%) and distinct physicochemical characteristics, including low water solubility and measurable dissociation constants (2.81±0.25) suitable for acid-base titration . These properties underscore its relevance in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(4-methylanilino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7-2-4-8(5-3-7)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMMGDUHBFELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylanilino)butanedioic acid typically involves the reaction of 4-methylaniline with maleic anhydride. The reaction is carried out in a suitable solvent, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylanilino)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(4-Methylanilino)butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylanilino)butanedioic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Maleic Acid Monoamides

The compound (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (maleic acid monoamide) shares structural similarities with 2-(4-methylanilino)butanedioic acid but differs in the presence of a double bond (C2–C3) and a ketone group at C4. Key comparisons include:

Property (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid Other Maleic Acid Monoamides
Dissociation Constant (pKa) 2.81 ± 0.25 ~3.0–4.0 (varies by substituent)
Water Solubility Insoluble Generally low
Synthesis Yield 94.23 ± 0.69% 70–90% (typical for monoamides)

The conjugated double bond in the maleic acid backbone reduces solubility compared to saturated analogs like this compound, which may exhibit improved hydrophilicity.

Anilino-Substituted Ketones

Compounds such as 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone () share aromatic amine substituents but differ in functional groups. For example:

  • Functional Groups: Ketone vs. carboxylic acid (in this compound).
  • Acidity : The carboxylic acid group in the target compound confers higher acidity (pKa ~2.8) compared to ketones (pKa ~20).
  • Applications: Anilino ketones are studied for charge-transfer properties , whereas carboxylic acid derivatives are more relevant in catalysis or drug formulation.

Succinate Salts in Pharmaceuticals

Desvenlafaxine succinate () incorporates butanedioic acid as a counterion to enhance drug solubility. Key contrasts include:

  • Role of Butanedioic Acid: In pharmaceuticals, it acts as a salt-forming agent, whereas in this compound, it is integral to the molecular structure.
  • Solubility: Pharmaceutical salts often improve aqueous solubility (e.g., desvenlafaxine succinate monohydrate) , while the target compound’s solubility is dictated by its aromatic substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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